
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine typically involves the bromination of 6-methylindole followed by a series of reactions to introduce the propanamine group. The reaction conditions may include:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
- Alkylation with a suitable alkylating agent to introduce the propanamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to remove the bromine atom.
Substitution: Nucleophilic substitution reactions to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-6-methyl-1H-indol-3-yl)propan-1-amine
- 3-(5-Bromo-6-methyl-2-indolyl)-1-propanamine
Uniqueness
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
3-(5-bromo-6-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15BrN2/c1-8-5-12-10(6-11(8)13)9(7-15-12)3-2-4-14/h5-7,15H,2-4,14H2,1H3 |
InChI Key |
XFHMPKIMCJJNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
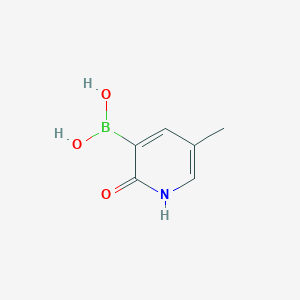

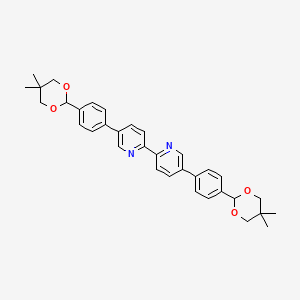
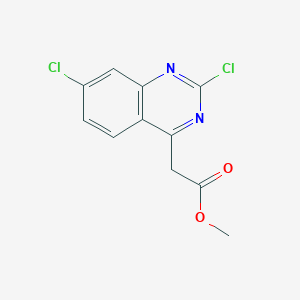
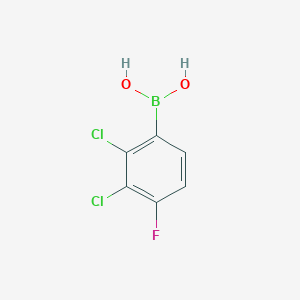

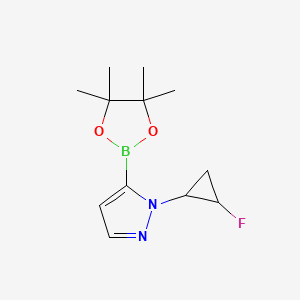
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)


![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)
